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molecular formula C11H22N2O2 B069240 Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate CAS No. 162167-97-7

Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

Cat. No. B069240
M. Wt: 214.3 g/mol
InChI Key: WPWXYQIMXTUMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919356B2

Procedure details

A mixture of 3-azidomethylpiperidine-1-carboxylic acid tert-butyl ester (5.0 g, 20.8 mmol), ethanol (125 mL) and 10% palladium on charcoal (1.5 g) was shaken under a hydrogen atmosphere (60 psig) for 5 hours. The mixture was filtered. The filtrate was concentrated to provide a colorless oil (4.27 g, 96%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ3.91 (b, 1H), 3.82 (dt, J=13, 4 Hz, 1H), 2.90 (m, 1H), 2.8-2.5 (m, 3H), 1.85 (m, 1H), 1.75 (s, 2H), 1.66 (m, 1H), 1.6-1.4 (m, 2H), 1.47 (s, 9H), 1.20 (m, 1H). Mass spec (AP+) m/z 215.2 (M+H+, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][N:15]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH2:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CN=[N+]=[N-]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken under a hydrogen atmosphere (60 psig) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06919356B2

Procedure details

A mixture of 3-azidomethylpiperidine-1-carboxylic acid tert-butyl ester (5.0 g, 20.8 mmol), ethanol (125 mL) and 10% palladium on charcoal (1.5 g) was shaken under a hydrogen atmosphere (60 psig) for 5 hours. The mixture was filtered. The filtrate was concentrated to provide a colorless oil (4.27 g, 96%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ3.91 (b, 1H), 3.82 (dt, J=13, 4 Hz, 1H), 2.90 (m, 1H), 2.8-2.5 (m, 3H), 1.85 (m, 1H), 1.75 (s, 2H), 1.66 (m, 1H), 1.6-1.4 (m, 2H), 1.47 (s, 9H), 1.20 (m, 1H). Mass spec (AP+) m/z 215.2 (M+H+, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][N:15]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH2:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CN=[N+]=[N-]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken under a hydrogen atmosphere (60 psig) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06919356B2

Procedure details

A mixture of 3-azidomethylpiperidine-1-carboxylic acid tert-butyl ester (5.0 g, 20.8 mmol), ethanol (125 mL) and 10% palladium on charcoal (1.5 g) was shaken under a hydrogen atmosphere (60 psig) for 5 hours. The mixture was filtered. The filtrate was concentrated to provide a colorless oil (4.27 g, 96%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ3.91 (b, 1H), 3.82 (dt, J=13, 4 Hz, 1H), 2.90 (m, 1H), 2.8-2.5 (m, 3H), 1.85 (m, 1H), 1.75 (s, 2H), 1.66 (m, 1H), 1.6-1.4 (m, 2H), 1.47 (s, 9H), 1.20 (m, 1H). Mass spec (AP+) m/z 215.2 (M+H+, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][N:15]=[N+]=[N-])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][NH2:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CN=[N+]=[N-]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken under a hydrogen atmosphere (60 psig) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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